Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate
Overview
Description
Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by the presence of a benzyl group, a chlorophenoxy group, and a chromen-4-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate typically involves multiple steps. One common method includes the following steps:
Formation of the Chromen-4-one Core: This step involves the cyclization of appropriate precursors to form the chromen-4-one core. This can be achieved through the reaction of salicylaldehyde derivatives with suitable reagents under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced through a nucleophilic substitution reaction. This can be done by reacting the chromen-4-one core with 2-chlorophenol in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the intermediate with benzyl bromoacetate in the presence of a base like sodium hydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one moiety to chroman-4-ol derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-ol derivatives.
Scientific Research Applications
Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate has diverse applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific optical and electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-[3-(4-bromophenyl)-4-oxochromen-7-yl]oxyacetate: Similar structure but with a bromophenyl group instead of a chlorophenoxy group.
3-(2-Benzyl-4-chlorophenoxy)pyrrolidine: Contains a pyrrolidine ring instead of a chromen-4-one moiety.
Uniqueness
Benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
benzyl 2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClO6/c25-19-8-4-5-9-20(19)31-22-14-29-21-12-17(10-11-18(21)24(22)27)28-15-23(26)30-13-16-6-2-1-3-7-16/h1-12,14H,13,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWJEAARMFOASU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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